molecular formula C26H25NO4S B6490205 3-(4-ethylbenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 872206-44-5

3-(4-ethylbenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B6490205
CAS No.: 872206-44-5
M. Wt: 447.5 g/mol
InChI Key: GSYYTKMVVIBUCG-UHFFFAOYSA-N
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Description

This compound belongs to the quinolin-4-one class, characterized by a 1,4-dihydroquinolin-4-one core substituted with a 4-ethylbenzenesulfonyl group at position 3, a methoxy group at position 6, and a 3-methylbenzyl moiety at position 1. The ethyl and methyl substituents likely enhance lipophilicity, influencing membrane permeability and metabolic stability. While direct data on its synthesis or properties are absent in the provided evidence, its structural analogs (e.g., ) suggest synthetic routes involving palladium-catalyzed cross-coupling or nucleophilic substitution reactions .

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4S/c1-4-19-8-11-22(12-9-19)32(29,30)25-17-27(16-20-7-5-6-18(2)14-20)24-13-10-21(31-3)15-23(24)26(25)28/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYYTKMVVIBUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-ethylbenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with potential biological activity. This article reviews its synthesis, biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoline core, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Quinoline Core : Achieved through reactions such as the Pfitzinger reaction.
  • Introduction of the Sulfonyl Group : Utilizes reagents like benzenesulfonyl chloride.
  • Substitution Reactions : Employs nucleophilic substitution to introduce various functional groups.

The molecular formula is C25H25N1O4SC_{25}H_{25}N_{1}O_{4}S with a molecular weight of 447.5 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The quinoline structure allows for intercalation with DNA, potentially inhibiting replication.
  • Enzyme Inhibition : The sulfonyl and methoxy groups enhance binding affinity to enzymes, affecting metabolic pathways.

Biological Activity

The compound has shown promise in several areas of biological activity:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Anticancer Properties : Research indicates potential in inhibiting tumor growth through apoptosis induction in cancer cell lines.
  • Anti-inflammatory Effects : May modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis.

Data Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryReduces cytokine production in vitro

Case Studies

  • Anticancer Study :
    • A study evaluated the compound's effects on MCF-7 breast cancer cells. Results indicated significant reduction in cell viability at concentrations above 10 µM, with a mechanism involving caspase activation leading to apoptosis .
  • Antimicrobial Study :
    • Another research focused on the antimicrobial properties against Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, suggesting moderate antibacterial activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their differentiating features are summarized below:

Compound Name/Structure Substituents Physical Properties (Reported) Synthesis Method (Inferred) Hypothesized Properties
Target Compound : 3-(4-Ethylbenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one - 4-Ethylbenzenesulfonyl (C3)
- 6-Methoxy (C6)
- 3-Methylbenzyl (N1)
Not reported Likely Pd-catalyzed coupling High lipophilicity; moderate solubility
6-Methoxy-1-(3-methoxybenzyl)-3-[(4-methoxyphenyl)sulfonyl]-4(1H)-quinolinone - 4-Methoxybenzenesulfonyl (C3)
- 3-Methoxybenzyl (N1)
Not reported Pd-catalyzed cross-coupling Enhanced solubility (methoxy groups); lower metabolic stability
1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-isopropylbenzenesulfonyl)quinolin-4-one - 4-Isopropylbenzenesulfonyl (C3)
- 4-Chlorobenzyl (N1)
- 6-Ethoxy (C6)
Not reported Nucleophilic substitution Increased potency (Cl); reduced solubility (isopropyl)
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline - 4-Chlorophenyl (C2)
- 4-Methoxyphenyl (C3)
- 4-Amino (C4)
Mp: 223–225°C (ethanol) PdCl₂(PPh₃)₂-mediated coupling Polar (amino group); potential CNS activity

Key Observations

Substituent Impact on Lipophilicity: The target compound’s 4-ethylbenzenesulfonyl group likely increases lipophilicity compared to the methoxy-substituted analog in . This may enhance blood-brain barrier penetration but reduce aqueous solubility. The 3-methylbenzyl group (target) vs.

Synthetic Accessibility :

  • highlights Pd-catalyzed cross-coupling for introducing aryl groups, applicable to the target compound’s benzenesulfonyl moiety .
  • The ethoxy group in ’s compound suggests halogenated ketones could be used for alkoxy substitutions in the target .

Biological Implications :

  • The 4-chlorophenyl group in ’s analog may confer higher receptor affinity but introduce hepatotoxicity risks .
  • Methoxy groups () improve solubility but may increase susceptibility to cytochrome P450-mediated metabolism .

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